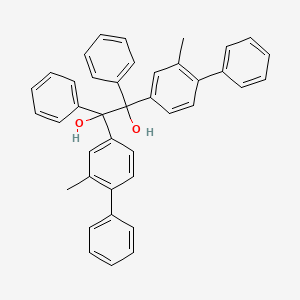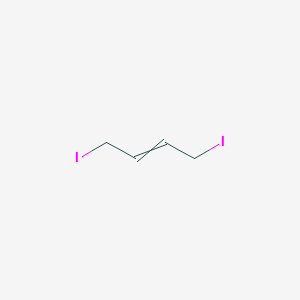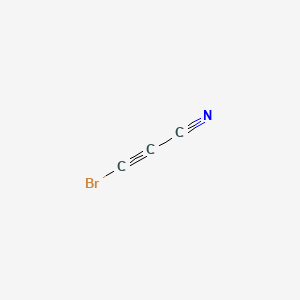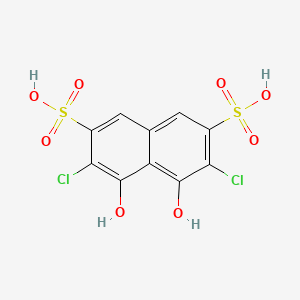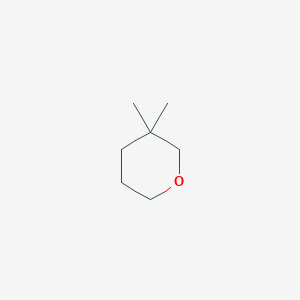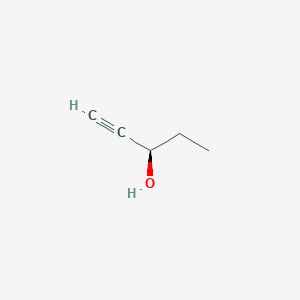
(3R)-pent-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-pent-1-yn-3-ol is an organic compound with the molecular formula C5H8O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a pentane chain, which also contains a triple bond between the first and second carbons. The (3R) designation indicates the specific spatial configuration of the molecule, which is important for its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-pent-1-yn-3-ol can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, asymmetric hydrogenation of propargyl alcohol can be performed using a chiral rhodium catalyst to obtain this compound with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic processes. These processes often utilize chiral ligands and metal catalysts to ensure the selective formation of the (3R) enantiomer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(3R)-pent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen
Major Products
Oxidation: Pent-1-yn-3-one or pent-1-yn-3-al.
Reduction: Pent-1-en-3-ol or pentan-3-ol.
Substitution: 3-chloropent-1-yne or 3-bromopent-1-yne
Aplicaciones Científicas De Investigación
(3R)-pent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of (3R)-pent-1-yn-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The triple bond provides a site for further chemical modifications, allowing the compound to participate in various biochemical pathways. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(3S)-pent-1-yn-3-ol: The enantiomer of (3R)-pent-1-yn-3-ol, with opposite spatial configuration.
Pent-1-yn-3-ol: The racemic mixture containing both (3R) and (3S) enantiomers.
Pent-2-yn-1-ol: A structural isomer with the hydroxyl group on the first carbon and the triple bond between the second and third carbons
Uniqueness
This compound is unique due to its specific (3R) configuration, which imparts distinct chemical and biological properties. This enantiomer can exhibit different reactivity and interactions compared to its (3S) counterpart or the racemic mixture. The presence of both a hydroxyl group and a triple bond in the same molecule allows for versatile chemical transformations and applications .
Propiedades
Número CAS |
3347-88-4 |
|---|---|
Fórmula molecular |
C5H8O |
Peso molecular |
84.12 g/mol |
Nombre IUPAC |
(3R)-pent-1-yn-3-ol |
InChI |
InChI=1S/C5H8O/c1-3-5(6)4-2/h1,5-6H,4H2,2H3/t5-/m0/s1 |
Clave InChI |
LBSKEFWQPNVWTP-YFKPBYRVSA-N |
SMILES isomérico |
CC[C@H](C#C)O |
SMILES canónico |
CCC(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine](/img/structure/B14734796.png)
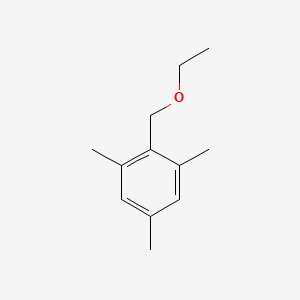
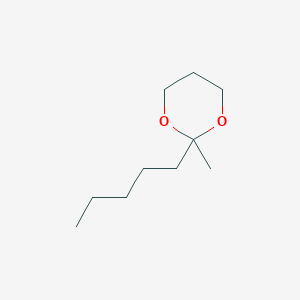

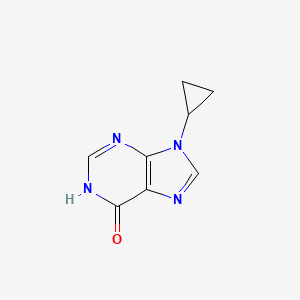
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)

